molecular formula C11H13N B1305346 Benzyl-but-2-ynyl-amine CAS No. 4626-58-8

Benzyl-but-2-ynyl-amine

Cat. No. B1305346
CAS RN: 4626-58-8
M. Wt: 159.23 g/mol
InChI Key: BHHGWNJOOFCIGJ-UHFFFAOYSA-N
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Description

Benzyl-but-2-ynyl-amine is a compound that is part of a broader class of organic molecules which include an amine group attached to a benzyl moiety and an alkyne functionality. This structure is significant in synthetic chemistry due to its versatility and reactivity, which allows for the creation of various complex molecules.

Synthesis Analysis

The synthesis of amines, such as benzyl-but-2-ynyl-amine, can be achieved through the use of N-tert-butanesulfinyl imines as intermediates. These intermediates are highly versatile and can be prepared in high yields by condensing enantiomerically pure tert-butanesulfinamide with a range of aldehydes and ketones. The tert-butanesulfinyl group serves as an activating and chiral directing group, which can be removed post-nucleophilic addition by acid treatment, yielding a variety of highly enantioenriched amines .

Molecular Structure Analysis

The molecular structure of related compounds, such as N-benzyl-N-ethyl-N-[5-nitro-2-(1,1,3,3-tetramethylbutylamino)-1-benzofuran-3-yl]amine, has been characterized using techniques like FT-IR and NMR spectroscopy. Density Functional Theory (DFT) calculations are often employed to predict the geometrical structures and vibrational frequencies, which are then compared with experimental data for validation .

Chemical Reactions Analysis

Benzyl-but-2-ynyl-amine analogues have been synthesized and evaluated for their inhibitory activity against monoamine oxidase (MAO). These compounds, such as benzhydrylidene-prop-2-ynyl-amine, exhibit potent inhibitory properties and selectivity towards MAO-A and MAO-B. The propargyl group in these molecules is crucial for their activity, as it interacts with the flavin adenine dinucleotide (FAD) in the active site of the enzyme .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl-but-2-ynyl-amine derivatives can be inferred from related compounds. For instance, the synthesis of benzothiazol-2-yl-(4-chloro-benzylidene)-amine involves the reaction of 2-aminobenzothiazole with an aldehyde, and the resulting product exhibits specific spectroscopic characteristics and reactivity patterns. The ligand forms complexes with various metal ions, suggesting potential applications in coordination chemistry .

Safety and Hazards

Benzyl-but-2-ynyl-amine should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . It is advised against for medicinal, household or other use .

properties

IUPAC Name

N-benzylbut-2-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-2-3-9-12-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHGWNJOOFCIGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCNCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389255
Record name Benzyl-but-2-ynyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzylbut-2-yn-1-amine

CAS RN

4626-58-8
Record name Benzyl-but-2-ynyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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